2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide
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Overview
Description
2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, an acetamide group, and a thiazole ring substituted with ethyl and methyl groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea. For instance, 4-ethyl-5-methyl-thiazole can be prepared by reacting 2-bromo-3-pentanone with thiourea under basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced by chlorination of the thiazole ring using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran or borane in tetrahydrofuran at low temperatures.
Major Products
Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazole amines.
Scientific Research Applications
2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chloro group and the thiazole ring may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-methyl-thiazol-2-yl)-acetamide: Lacks the ethyl group on the thiazole ring.
2-Chloro-N-(4-ethyl-thiazol-2-yl)-acetamide: Lacks the methyl group on the thiazole ring.
2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide: Lacks the ethyl group on the thiazole ring.
Uniqueness
2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide is unique due to the presence of both ethyl and methyl groups on the thiazole ring, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c1-3-6-5(2)13-8(10-6)11-7(12)4-9/h3-4H2,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHQDDQHSXQNNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-08-2 |
Source
|
Record name | 2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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